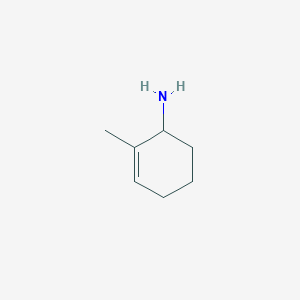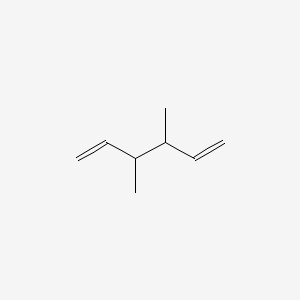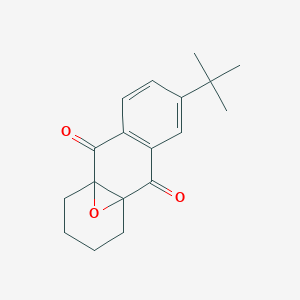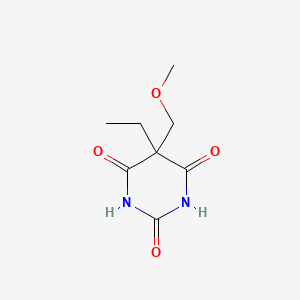
Barbituric acid, 5-ethyl-5-(methoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-ethyl-5-(methoxymethyl)-, is a derivative of barbituric acid, a compound that has been extensively studied for its pharmacological properties. This particular derivative is known for its unique chemical structure, which includes an ethyl group and a methoxymethyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely used in medicine, particularly as sedatives and anticonvulsants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-ethyl-5-(methoxymethyl)-, typically involves the alkylation of barbituric acid. One common method includes the reaction of barbituric acid with ethyl iodide and methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Barbituric acid, 5-ethyl-5-(methoxymethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted barbituric acid derivatives with different functional groups.
Applications De Recherche Scientifique
Barbituric acid, 5-ethyl-5-(methoxymethyl)-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of barbituric acid, 5-ethyl-5-(methoxymethyl)-, involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding of gamma-aminobutyric acid (GABA) to its receptors. This modulation of GABA receptors enhances chloride ion influx, leading to hyperpolarization of neurons and a decrease in neuronal excitability. Additionally, it inhibits glutamate-induced depolarizations, further contributing to its sedative and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Barbituric acid, 5-ethyl-5-(methoxymethyl)-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its long-lasting anticonvulsant properties.
Pentobarbital: Used primarily as a sedative and anesthetic.
Mephobarbital: Similar to phenobarbital but with a slightly different pharmacokinetic profile.
Uniqueness
Similar Compounds
- Phenobarbital
- Pentobarbital
- Mephobarbital
- Eterobarb (N,N-dimethoxymethyl phenobarbital)
Propriétés
Numéro CAS |
66968-68-1 |
|---|---|
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
5-ethyl-5-(methoxymethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O4/c1-3-8(4-14-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
Clé InChI |
POJHSILFNQHBRV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


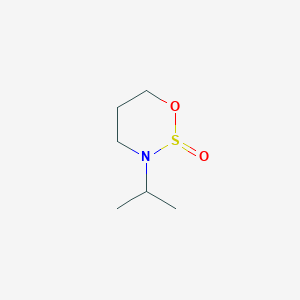

![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)

![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
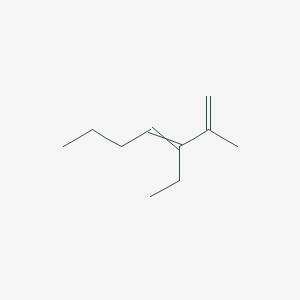
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
